7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide
Overview
Description
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C12H12N2OS . It is used in various research and development applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2OS/c1-15-8-3-4-9-7 (6-8)2-5-10-11 (9)14-12 (13)16-10/h3-4,6H,2,5H2,1H3, (H2,13,14) . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 232.31 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Structural Analysis and Synthesis
- Protonation Sites and Hydrogen Bonding : The study by Böck et al. (2021) reports on the synthesis and structural characterization of related compounds, highlighting different sites of protonation and distinct intermolecular hydrogen bonding patterns. This research provides insights into the molecular conformation and interaction capabilities of such compounds, which can be crucial for developing new drugs or materials (Böck et al., 2021).
Biological Activities
Antibacterial and Antifungal Activities : Jarrahpour et al. (2004) synthesized new compounds and tested their antibacterial and antifungal properties. Although not directly related to "7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide," this study indicates the potential of similar structures in combating microbial infections (Jarrahpour et al., 2004).
Cytotoxic Activities : Research into dihydronaphthalene derivatives has shown potential cytotoxic activities against human cancer cell lines, suggesting that compounds within this chemical family might serve as leads for the development of new anticancer agents. Ahmed et al. (2020) synthesized a series of these derivatives, demonstrating potent activity against MCF-7 human cancer cells, highlighting the therapeutic potential of such compounds (Ahmed et al., 2020).
Chemical Properties and Reactions
Alkylation and Oxidation : The study by Ohkata et al. (1985) explores the alkylation and oxidation reactions of related compounds, offering valuable information on chemical modifications that can enhance the activity or solubility of potential drug candidates (Ohkata et al., 1985).
Insecticidal Activity : Luo Xian (2011) synthesized compounds and evaluated their insecticidal activity, providing an avenue for the development of new pesticides based on the thiazol-2-amine structure. This suggests potential applications in agricultural sciences (Luo Xian, 2011).
Safety And Hazards
properties
IUPAC Name |
7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS.BrH/c1-15-8-3-4-9-7(6-8)2-5-10-11(9)14-12(13)16-10;/h3-4,6H,2,5H2,1H3,(H2,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXPKXPMSFTVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384548 | |
Record name | 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide | |
CAS RN |
376349-30-3 | |
Record name | 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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